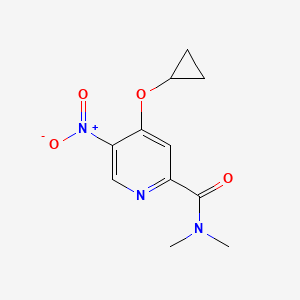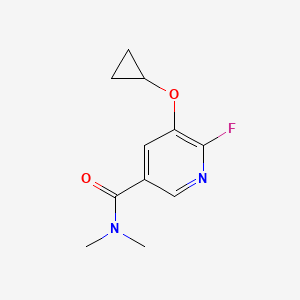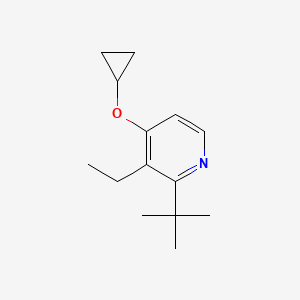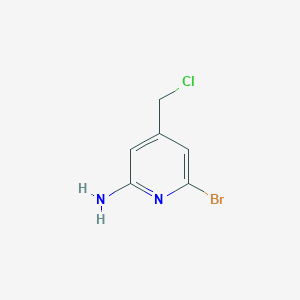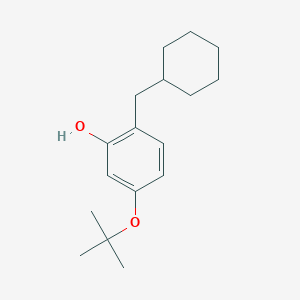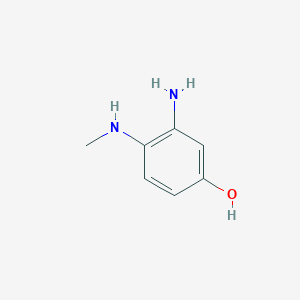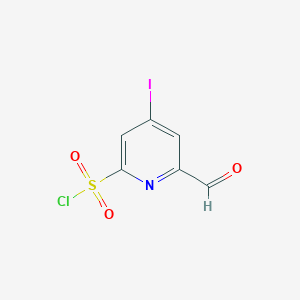
6-Formyl-4-iodopyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-4-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClINO3S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-iodopyridine-2-sulfonyl chloride typically involves the introduction of formyl, iodo, and sulfonyl chloride groups onto the pyridine ring. One common method involves the chlorosulfonation of 4-iodopyridine, followed by formylation. The reaction conditions often require the use of reagents such as thionyl chloride (SOCl2) and formylating agents under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
6-Formyl-4-iodopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in substitution reactions, often facilitated by Lewis acids such as FeBr3 or AlCl3.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The iodo group can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like FeBr3, AlCl3, and ZnCl2 are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Formyl-4-iodopyridine-2-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Formyl-4-iodopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The formyl group can participate in various condensation reactions, while the iodo group can undergo coupling reactions to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formyl-6-iodopyridine-2-sulfonyl chloride: Similar in structure but with different positional isomers.
6-Hydroxy-2-chloro-4-fluoropyridine: Contains different substituents but shares the pyridine core.
4-Fluoropyridinone: Another pyridine derivative with different functional groups.
Uniqueness
6-Formyl-4-iodopyridine-2-sulfonyl chloride is unique due to the combination of formyl, iodo, and sulfonyl chloride groups on the pyridine ring
Propriétés
Formule moléculaire |
C6H3ClINO3S |
|---|---|
Poids moléculaire |
331.52 g/mol |
Nom IUPAC |
6-formyl-4-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClINO3S/c7-13(11,12)6-2-4(8)1-5(3-10)9-6/h1-3H |
Clé InChI |
RYBXWWUXQOAOIG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


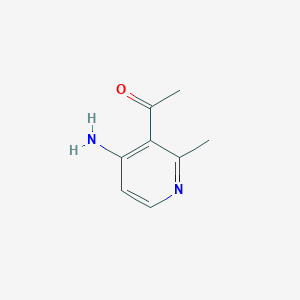




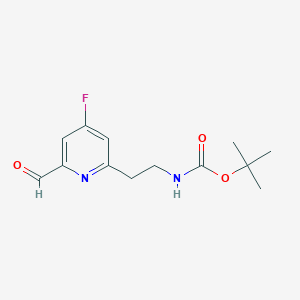
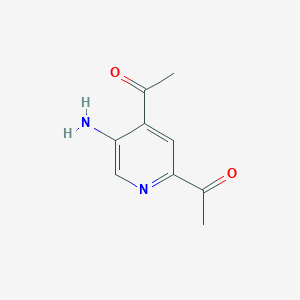
![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)
